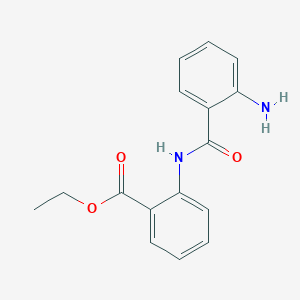
Ethyl 2-(2-aminobenzoylamino)-benzoate
Cat. No. B8309089
M. Wt: 284.31 g/mol
InChI Key: NXFKBDKVFGPTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08993622B2
Procedure details


Nitro compound 20 (2.24 g, 7.14 mmol) and Pd/C (220 mg) was dissolved in EtOAc (50 mL) and MeOH (20 mL) and stirred vigorously under H2 atmosphere (1 atm). After 5 h, the Pd/C was filtered off over a pad of celite and florisil to leave pure aniline compound 21 in quant. yield (1.98 g) over two steps.
[Compound]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:23]=[CH:22][CH:21]=[CH:20][C:5]=1[C:6]([NH:8][C:9]1[CH:19]=[CH:18][CH:17]=[CH:16][C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[O:7])([O-])=O.CO>CCOC(C)=O.[Pd]>[NH2:1][C:4]1[CH:23]=[CH:22][CH:21]=[CH:20][C:5]=1[C:6]([NH:8][C:9]1[CH:19]=[CH:18][CH:17]=[CH:16][C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[O:7]
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the Pd/C was filtered off over a pad of celite and florisil
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)NC2=C(C(=O)OCC)C=CC=C2)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

